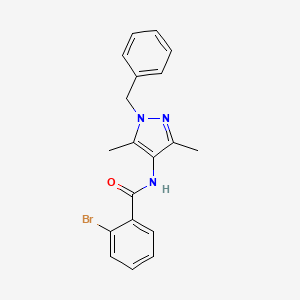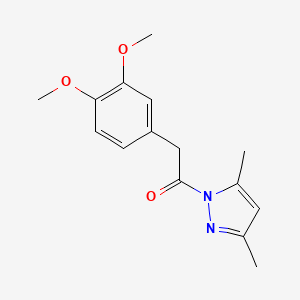![molecular formula C12H17F3N4O2 B10960632 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10960632.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE is a compound that features a trifluoromethyl group, a pyrazole ring, and a morpholine moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity .
Preparation Methods
The synthesis of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE typically involves multiple stepsThe morpholine moiety is then attached through a series of reactions involving amide bond formation . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles, which may exhibit different chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often leading to inhibition of enzymatic activity or modulation of receptor function . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and morpholine derivatives. Compared to these compounds, 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Examples of similar compounds are:
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]morpholine
Properties
Molecular Formula |
C12H17F3N4O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C12H17F3N4O2/c1-8-7-10(12(13,14)15)16-19(8)9(2)11(20)17-18-3-5-21-6-4-18/h7,9H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
AQGBWCDPSJJNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NN2CCOCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-3-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10960550.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960556.png)

![13-(difluoromethyl)-4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960573.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10960581.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B10960594.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960638.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)
![methyl (2E)-2-(2,3-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960645.png)

![4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960656.png)
